molecular formula C19H25N2NaO3S B1394479 Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate CAS No. 102062-46-4

Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate

Cat. No.: B1394479
CAS No.: 102062-46-4
M. Wt: 384.5 g/mol
InChI Key: JOBKFCDDANZFOP-UHFFFAOYSA-M
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Description

Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate is a complex organic compound with the molecular formula C19H25N2NaO3S and a molecular weight of 384.5 g/mol. This compound is known for its unique structure, which includes a biphenyl core with multiple methyl groups and an amino group, making it a versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate typically involves multiple steps, starting with the preparation of the biphenyl core. The process includes:

    Nitration and Reduction: The biphenyl core is nitrated to introduce nitro groups, which are then reduced to amino groups.

    Sulfonation: The final step involves the sulfonation of the amino group to form the sulfonate salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols and amines can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications .

Scientific Research Applications

Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the development of fluorescent probes for protein detection and staining.

    Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetramethylbenzidine (TMB): A similar compound used as a substrate in enzyme-linked immunosorbent assays (ELISA) and other biochemical assays.

    4,4’-Diamino-3,3’,5,5’-tetramethylbiphenyl: Another related compound with similar structural features but different functional groups.

Uniqueness

Sodium 3-((4’-amino-3,3’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)amino)propane-1-sulfonate is unique due to its sulfonate group, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Properties

IUPAC Name

sodium;3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S.Na/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24;/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBKFCDDANZFOP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate
Reactant of Route 2
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Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate
Reactant of Route 3
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Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate
Reactant of Route 4
Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate
Reactant of Route 5
Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate

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